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Size Exclusion Chromatography (SEC) Technical
Support Center
Welcome to the technical support center for Size Exclusion Chromatography (SEC). This

resource is designed for researchers, scientists, and drug development professionals to quickly

troubleshoot common issues encountered during SEC experiments. Here you will find answers

to frequently asked questions and detailed guides to resolve your chromatography challenges.

FAQs & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific problems you

may encounter.

Peak Shape Problems
1. What causes peak tailing in my chromatogram and how can I fix it?

Peak tailing, where a peak exhibits an asymmetry with a trailing edge, is a common issue in

SEC. It can compromise resolution and the accuracy of quantification.

Possible Causes and Solutions:
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Cause Solution

Secondary Interactions

Non-specific interactions (ionic or hydrophobic)

between the analyte and the stationary phase

can cause peak tailing.[1][2] To mitigate this,

consider adding salts (e.g., 150 mM NaCl) or

organic modifiers (e.g., isopropanol, up to 15%)

to your mobile phase to suppress these

interactions.[1][2]

Column Contamination or Degradation

Accumulation of contaminants on the column frit

or stationary phase can lead to poor peak

shape.[3] A rigorous column cleaning procedure

should be implemented. If the column is old or

has been used extensively, it may need to be

replaced.

Poorly Packed Column Bed

A poorly packed column can result in channeling

and uneven flow, leading to peak tailing. It is

advisable to perform a column performance test

to check the packing quality.

High Sample Viscosity

A sample that is significantly more viscous than

the mobile phase can cause distorted peaks.

Diluting the sample may resolve this issue.

Extra-column Volume

Excessive tubing length or diameter between

the injector, column, and detector can contribute

to peak broadening and tailing. Use tubing with

a small internal diameter and keep the length to

a minimum.

A troubleshooting workflow for peak shape issues is provided below:
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Abnormal Peak Shape
(Tailing or Fronting) Are all peaks affected?

Are only early peaks affected?No

All Peaks Affected
Yes

Single or Few Peaks AffectedNo

Early Peaks AffectedYes

Check for secondary interactions.
Optimize mobile phase (add salt/organic modifier).

Sample may be too concentrated/viscous.
Dilute sample.

Check for column contamination.
Perform column cleaning.

Column may be poorly packed.
Perform column performance test.

Check for extra-column volume.
Minimize tubing length/ID.

Sample solvent may be incompatible with mobile phase.
Dissolve sample in mobile phase.

Click to download full resolution via product page

Troubleshooting workflow for abnormal peak shapes.

2. What causes peak fronting and how can I resolve it?

Peak fronting, the inverse of tailing, results in a leading edge of the peak being less steep than

the trailing edge.

Possible Causes and Solutions:
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Cause Solution

Sample Overload

Injecting too much sample volume or a too

concentrated sample can lead to peak fronting.

Reduce the injection volume or dilute the

sample.

Column Channeling

Voids or channels in the column packing can

cause the sample to move unevenly through the

column. This may require repacking or replacing

the column.

Incompatible Sample Solvent

If the sample is dissolved in a solvent that is

much stronger than the mobile phase, it can

cause peak distortion. Whenever possible,

dissolve the sample in the mobile phase.

Pressure Problems
3. My system pressure is too high. What are the common causes and solutions?

High backpressure can damage the pump, injector, and column, and should be addressed

promptly. It is crucial to know the normal operating pressure of your system with and without

the column to diagnose pressure issues effectively.

Troubleshooting High Backpressure:

A systematic approach to identifying the source of high pressure is essential. The following

flowchart outlines a step-by-step troubleshooting process:
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High System Pressure

Disconnect column from system.
Does pressure return to normal?

Problem is in the HPLC system.

No

Problem is with the column.

Yes

Check tubing for blockage.
Replace if necessary.

Check injector for blockage.
Clean or replace rotor seal.

Check in-line filters and frits.
Replace if clogged.

Reverse-flush the column to waste.
(Check manufacturer's instructions)

Perform a column cleaning procedure.

If pressure remains high,
replace the column.

Click to download full resolution via product page

Troubleshooting workflow for high system pressure.

4. My system pressure is too low or fluctuating. What should I do?

Low or fluctuating pressure can indicate a leak or air in the system, leading to inconsistent flow

rates and retention times.

Possible Causes and Solutions:
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Cause Solution

Leak in the System

Check all fittings and connections for leaks.

Even a small leak can cause a significant drop

in pressure. Tighten or replace any leaking

fittings.

Air in the Pump

Air bubbles in the pump can cause pressure

fluctuations. Purge the pump thoroughly to

remove any trapped air. Ensure the mobile

phase is properly degassed.

Faulty Pump Check Valves

Malfunctioning check valves can lead to an

inconsistent flow and pressure instability. Clean

or replace the check valves according to the

manufacturer's instructions.

Empty Mobile Phase Reservoir
Ensure that the mobile phase reservoirs are not

empty.

Resolution and Peak Elution Problems
5. How can I improve the resolution between my peaks?

Poor resolution can make it difficult to accurately quantify individual components in your

sample.

Strategies for Improving Resolution:
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Strategy Description

Decrease Flow Rate

Lowering the flow rate generally improves

resolution in SEC by allowing more time for

diffusion into and out of the pores of the

stationary phase.

Decrease Injection Volume
Injecting a smaller sample volume can reduce

peak broadening and improve resolution.

Increase Column Length

Using a longer column or connecting multiple

columns in series increases the separation path

length and can enhance resolution.

Optimize Mobile Phase

Ensure the mobile phase composition is optimal

for your sample to minimize secondary

interactions that can affect peak shape and

resolution.

Select Appropriate Pore Size

The pore size of the column packing material

should be appropriate for the size range of the

molecules you are separating.

Quantitative Impact of Flow Rate on Resolution:

The following table illustrates the typical relationship between flow rate and resolution. Note

that the optimal flow rate will depend on the specific column and analytes.

Flow Rate (mL/min) Resolution (Rs)

1.0 1.5

0.5 1.8

0.2 2.1

This is an illustrative example; actual values will

vary.

6. Why is my peak eluting earlier or later than expected?
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Unexpected elution times can be caused by several factors related to the analyte, the column,

and the experimental conditions.

Possible Causes for Abnormal Elution:

Early Elution:

Aggregation: The analyte may be forming aggregates, which are larger and therefore elute

earlier.

Exclusion from Pores: The molecule may be larger than the pore size of the column,

leading to its exclusion and elution in the void volume.

Late Elution:

Secondary Interactions: As mentioned previously, ionic or hydrophobic interactions with

the stationary phase can retard the elution of the analyte.

Analyte Degradation: The analyte may be breaking down into smaller fragments, which

would elute later.

7. What are ghost peaks and how can I get rid of them?

Ghost peaks are extraneous peaks in a chromatogram that are not related to the sample. They

can originate from the mobile phase, the system, or carryover from previous injections.

Troubleshooting Ghost Peaks:

Blank Injection: Run a blank injection (injecting only the mobile phase). If the ghost peak is

still present, the source is likely the mobile phase or the system.

Mobile Phase Check: Use freshly prepared, high-purity mobile phase. Filter all mobile phase

components through a 0.22 µm filter.

System Cleaning: Flush the system thoroughly with a strong solvent to remove any

contaminants.
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Carryover: If the ghost peak appears after a sample injection but not in a blank run, it is likely

due to carryover from the previous sample. Implement a robust wash step between

injections.

Experimental Protocols
This section provides detailed methodologies for key procedures.

Protocol for Column Performance Testing
Regularly testing the performance of your SEC column is crucial to ensure reliable results. The

two key parameters to evaluate are the number of theoretical plates (N) and the peak

asymmetry (As).

Materials:

A small, well-characterized molecule (e.g., acetone, uracil) as a probe.

Mobile phase.

Procedure:

Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is

achieved.

Prepare a dilute solution of the probe molecule in the mobile phase.

Inject a small volume of the probe solution. The injection volume should be less than 1% of

the column volume.

Record the chromatogram.

Calculate the number of theoretical plates (N) and the peak asymmetry (As) using the

following formulas:

Number of Theoretical Plates (N): N = 5.54 * (tR / W1/2)2 Where:

tR = retention time of the peak
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W1/2 = peak width at half-height

Peak Asymmetry (As): As = B / A Where (at 10% of the peak height):

B = distance from the peak midpoint to the trailing edge

A = distance from the leading edge to the peak midpoint

Acceptance Criteria:

A well-packed column should have a high number of theoretical plates (typically >10,000

plates/meter).

The peak asymmetry should be close to 1 (typically in the range of 0.8 - 1.5).

A significant decrease in N or a deviation of As from 1 indicates a problem with the column.

Protocol for SEC Column Cleaning
Regular cleaning is essential to maintain column performance and longevity. The appropriate

cleaning protocol depends on the type of column (silica-based or polymer-based) and the

nature of the contaminants. Always consult the manufacturer's instructions for your specific

column.

General Cleaning Protocol for Silica-Based SEC Columns:

Disconnect the column from the detector.

Reverse the column direction (if permitted by the manufacturer).

Wash the column with 5-10 column volumes of each of the following solutions at a low flow

rate (e.g., 0.1-0.2 mL/min):

Mobile phase without additives.

High ionic strength buffer (e.g., 0.5 M sodium phosphate, pH 7.0) to remove ionically

bound proteins.

Water (HPLC-grade).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic solvent (e.g., methanol or acetonitrile) to remove hydrophobic contaminants.

Water (HPLC-grade).

Re-equilibrate the column with the mobile phase in the forward direction until the baseline is

stable.

General Cleaning Protocol for Polymer-Based SEC Columns:

Disconnect the column from the detector.

Reverse the column direction (if permitted by the manufacturer).

Wash the column with 5-10 column volumes of each of the following solutions at a low flow

rate:

Water (HPLC-grade).

0.5 M NaOH to remove strongly adsorbed proteins and other contaminants.

Water (HPLC-grade) until the pH of the eluent is neutral.

Re-equilibrate the column with the mobile phase in the forward direction.

Important Considerations:

Always use filtered and degassed solvents for cleaning.

Never switch directly between immiscible solvents. Use an intermediate solvent (e.g.,

isopropanol) if necessary.

Do not exceed the maximum pressure limit of the column.

Protocol for Mobile Phase Preparation
The quality of the mobile phase is critical for reproducible SEC results.

Procedure:
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Use high-purity reagents and water (e.g., HPLC-grade or equivalent).

Accurately weigh and dissolve all mobile phase components.

Adjust the pH of the buffer to the desired value.

Filter the mobile phase through a 0.22 µm membrane filter to remove any particulate matter.

Degas the mobile phase to prevent the formation of air bubbles in the system. This can be

done by sonication, vacuum filtration, or sparging with an inert gas like helium.

Store the mobile phase in a clean, sealed container. Aqueous mobile phases should be

prepared fresh daily to prevent microbial growth. Adding a bacteriostatic agent like sodium

azide (0.02%) can extend the shelf life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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